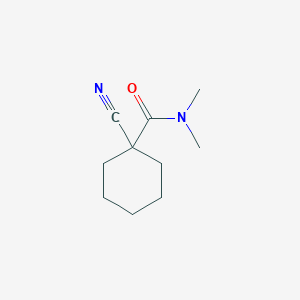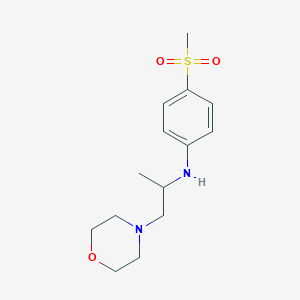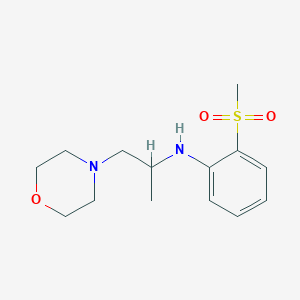
2-chloro-N-(4-methoxy-3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(4-methoxy-3-methylphenyl)acetamide, also known as CMMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMMA belongs to the class of amides and is widely used in the pharmaceutical industry as a starting material for the synthesis of various drugs. The purpose of
作用機序
The exact mechanism of action of 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various enzymes and receptors in the body. 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory mediators. 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide also activates the adenosine A1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
2-chloro-N-(4-methoxy-3-methylphenyl)acetamide has been shown to produce a range of biochemical and physiological effects in the body. It has been reported to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
2-chloro-N-(4-methoxy-3-methylphenyl)acetamide has several advantages for use in lab experiments. It is readily available and can be synthesized in high yield and purity. Additionally, 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide has been extensively studied, and its pharmacological properties are well characterized. However, 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide has some limitations for use in lab experiments. It is relatively unstable and can degrade over time, leading to a decrease in potency. Additionally, 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide has a relatively short half-life in the body, which may limit its therapeutic potential.
将来の方向性
There are several future directions for research on 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide. One potential area of investigation is the development of novel 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide and to identify its molecular targets in the body. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide in humans for the treatment of various diseases.
合成法
The synthesis of 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide involves the reaction of 4-methoxy-3-methylphenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with methylamine. The final product is obtained by the addition of hydrochloric acid to the reaction mixture. The yield of 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide is typically high, and the purity can be improved by recrystallization.
科学的研究の応用
2-chloro-N-(4-methoxy-3-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide has been shown to possess anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-chloro-N-(4-methoxy-3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-7-5-8(12-10(13)6-11)3-4-9(7)14-2/h3-5H,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHGWLCFFRTABH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-methoxy-3-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588114.png)
![2-[1-(5-Methylthiophen-2-yl)ethylamino]pyridine-4-carbonitrile](/img/structure/B7588122.png)

![2-[1-(2-Methylphenyl)ethylamino]propanoic acid](/img/structure/B7588137.png)
![4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7588149.png)

![Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate](/img/structure/B7588170.png)

![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B7588176.png)

![2-(4-Fluorophenoxy)-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7588186.png)
![5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588200.png)
![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7588205.png)
![1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine](/img/structure/B7588211.png)